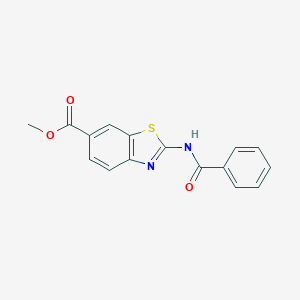

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzothiazole compounds involves the treatment of parent benzothiazole molecules with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of the carboxyl group using various alcohols . The structures of synthesized compounds are usually confirmed by various spectroscopic methods such as IR, NMR, and mass spectroscopy .Applications De Recherche Scientifique

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Research: Benzothiazole derivatives are widely studied for their potential therapeutic properties. Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate could be investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, by synthesizing various analogs and testing their bioactivity .

Material Science: The compound’s unique structure may contribute to the development of novel materials with specific properties such as enhanced durability or thermal stability. Research could explore its incorporation into polymers or coatings to improve material performance.

Organic Synthesis: As a building block in organic synthesis, this compound could be utilized in the formation of complex molecules through reactions like cycloadditions or condensations, which are fundamental in creating new organic compounds with desired functionalities .

Mécanisme D'action

Target of Action

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is a complex compound with potential pharmacological activity. Similar benzothiazole derivatives have been shown to interact with cyclo-oxygenase (cox) enzymes, particularly cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

It’s known that benzothiazole derivatives can inhibit the cox-2 pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, the compound may reduce the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting the COX-2 enzyme and reducing prostaglandin production . .

Propriétés

IUPAC Name |

methyl 2-benzamido-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAWXDRJIDNWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)

![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-ethoxy-benzenesulfonyl)-piperazine](/img/structure/B350233.png)